molecular formula C11H11NO2 B15060908 N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine

Cat. No.: B15060908
M. Wt: 189.21 g/mol
InChI Key: BUKQODPEAREPPX-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H11NO2. It is also known by its IUPAC name, 2-ethyl-1-benzofuran-3-carbaldehyde oxime. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound is typically found in a powder form and has a melting point of 79-80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets in biological systems. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species. This oxidative stress can result in cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s interaction with enzymes and receptors in biological pathways is also a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyl-1-benzofuran-2-yl)methylidene]hydroxylamine
  • N-[(2-ethyl-1-benzothiophene-3-yl)methylidene]hydroxylamine
  • N-[(2-ethyl-1-benzimidazole-3-yl)methylidene]hydroxylamine

Uniqueness

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine is unique due to its specific structural features, including the presence of an oxime group and a benzofuran ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3

InChI Key

BUKQODPEAREPPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=NO

Origin of Product

United States

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